2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
2-piperidin-4-yl-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-4-12-5-2-8(1)11-14-9-3-6-13-7-10(9)15-11/h3,6-8,12H,1-2,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEVWLXKLCSSAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=C(N2)C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624530 | |
| Record name | 2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578709-09-8 | |
| Record name | 2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine typically involves the construction of the imidazo[4,5-c]pyridine core followed by the introduction of the piperidine ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can yield the imidazo[4,5-c]pyridine core. Subsequent N-alkylation with a piperidine derivative completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Cancer Therapy
One of the most promising applications of 2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine is its role as a PARP (poly(ADP-ribose) polymerase) inhibitor . PARP inhibitors are crucial in cancer treatment as they interfere with DNA repair mechanisms in cancer cells, enhancing the efficacy of chemotherapeutic agents. Studies have shown that this compound can significantly inhibit PARP-1 activity, leading to increased DNA damage in cancer cells and subsequent cell death.
Case Study: Antiproliferative Effects
In vitro studies have demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| LN-229 (Glioblastoma) | 2.5 |
| Capan-1 (Pancreatic) | 1.8 |
| HCT-116 (Colorectal) | 3.0 |
These results indicate selective activity against specific cancer types, making it a candidate for targeted cancer therapies.
Anti-inflammatory Properties
The compound also shows potential in treating inflammatory diseases by modulating key signaling pathways. It has been found to inhibit IKK-ε and TBK1 enzymes, which play critical roles in the NF-kappaB signaling pathway—an essential regulator of immune response and inflammation.
Case Study: Inflammatory Modulation
Research indicates that this compound can reduce inflammatory responses in human retinal pigment epithelial cells by inhibiting the aforementioned enzymes. This suggests its utility in developing therapies for conditions characterized by excessive inflammation.
Neuroprotection
Emerging studies suggest that the compound may have neuroprotective effects, potentially beneficial for neurodegenerative diseases. Its ability to modulate pathways involved in neuronal survival and inflammation positions it as a candidate for further research in neuropharmacology.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps that may include:
- Formation of the imidazo[4,5-c]pyridine core.
- Introduction of the piperidine moiety through alkylation or other coupling reactions.
The versatility of this compound allows for the development of various derivatives that may enhance its biological activity or alter its pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression .
Comparison with Similar Compounds
Key Compounds :
2-(3,4-Difluorophenyl)-4-(4-methylpiperazin-1-yl)-3H-imidazo[4,5-c]pyridine (CAS: Unspecified)
- Substituents : 3,4-Difluorophenyl (position 2), 4-methylpiperazinyl (position 4).
- Activity : Demonstrated potent inhibition of hemozoin formation in malaria parasites, with structural optimization focusing on halogenated aryl groups and amine linkers .
- Selectivity : The 4-methylpiperazinyl group improves solubility but reduces metabolic stability compared to piperidin-4-yl analogues .
N-(Thiazol-2-yl)-2-(2-trifluoromethyl-phenyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide Substituents: Trifluoromethylphenyl (position 2), thiazol-2-yl carboxamide (position 7). Activity: Acts as a SIRT1 activator (STAC) with nanomolar efficacy, leveraging the electron-withdrawing trifluoromethyl group to enhance binding to the SIRT1 catalytic domain . Metabolic Stability: The carboxamide moiety reduces cytochrome P450 interactions, improving pharmacokinetics relative to piperidine-containing derivatives .
4-(3-Pyridinyl)-3H-imidazo[4,5-c]pyridine (CAS: 1201171-78-9)
- Substituents : Pyridin-3-yl (position 4).
- Activity : Primarily explored in receptor binding studies; the pyridinyl group enhances π-π stacking interactions but lacks the conformational flexibility of piperidin-4-yl .
Scaffold-Hopped Analogues: Imidazo[4,5-b]pyridine Derivatives
2-Ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine
- Substituents : Ethyl (position 2), 3-fluorobenzyl (position 3), piperazinyl (position 7).
- Activity : A 5-HT6 receptor partial inverse agonist (Ki = 6 nM, IC50 = 17.6 nM) with high blood-brain barrier permeability .
- Comparison : The imidazo[4,5-b]pyridine scaffold shifts selectivity from kinases (common in imidazo[4,5-c]pyridines) to serotonin receptors, highlighting the impact of core isomerism .
3-((4-(6-Chloro-2-(furan-3-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole
- Substituents : Chloro (position 6), furan-3-yl (position 2), methylisoxazole-piperazinyl (position 7).
- Activity : Optimized for kinase inhibition with improved metabolic stability due to the methylisoxazole linker .
Comparative Analysis: Structural and Functional Differences
Key Research Findings
- Scaffold Hopping : Replacement of the imidazo[4,5-c]pyridine core with imidazo[4,5-b]pyridine (e.g., GLPG3667) shifts selectivity from dual JAK1/TYK2 inhibition to TYK2-specific activity, attributed to altered binding pocket interactions .
- Substituent Effects : Piperidin-4-yl groups enhance hydrophobic interactions in kinase targets, while pyridinyl or piperazinyl groups favor polar interactions (e.g., 5-HT6 receptors) .
- Metabolic Optimization : Methylation of linkers (e.g., methylisoxazole in imidazo[4,5-b]pyridines) reduces oxidative metabolism, addressing a key limitation of piperidine-containing analogues .
Biological Activity
2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by various studies and data.
- Molecular Formula: C₁₁H₁₄N₄
- Molecular Weight: 202.26 g/mol
- Structure: The compound contains a piperidine ring fused with an imidazo[4,5-c]pyridine structure, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[4,5-c]pyridine derivatives. For instance:
- A study evaluated several derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
| Compound | Target Bacteria | MIC (μg/mL) | Activity |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.25 | Excellent |
| This compound | Escherichia coli | 1.00 | Moderate |
Anticancer Activity
The antiproliferative effects of this compound have also been investigated across various cancer cell lines:
-
Cell Lines Tested:
- HeLa (cervical cancer)
- MDA-MB-231 (breast cancer)
- A549 (lung cancer)
- Findings:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.021 | Induction of apoptosis |
| MDA-MB-231 | 0.058 | Inhibition of cell proliferation |
| A549 | 0.035 | Cell cycle arrest |
Neuroprotective Activity
Piperidine derivatives have shown promise in treating neurodegenerative diseases:
- Studies indicate that compounds containing the piperidine moiety can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in Alzheimer's disease pathology. This inhibition enhances cholinergic neurotransmission, potentially providing therapeutic benefits in cognitive disorders .
Case Studies and Research Findings
- Antimicrobial Evaluation:
- Anticancer Studies:
Q & A
Q. What are the standard synthetic protocols for 2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine and its derivatives?
The synthesis typically involves a multistep procedure starting with pyridine aldehydes and diamines. For example, pyridine-2,3-diamine reacts with substituted pyridine aldehydes in the presence of ceric ammonium nitrate (CAN) and H₂O₂ as oxidizing agents, yielding imidazo[4,5-c]pyridine derivatives. Purification is achieved via column chromatography or recrystallization. Key intermediates, such as piperidin-4-yl substituents, are introduced through nucleophilic substitution or amination reactions under reflux conditions (e.g., n-BuOH, DIPEA, 140°C) .
Q. How is the structural characterization of this compound performed?
Characterization relies on spectroscopic methods:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks.
- Mass spectrometry (MS) : For molecular weight validation.
- CHN analysis : To verify elemental composition. Advanced techniques like 2D NMR (e.g., COSY, HSQC) resolve tautomeric ambiguities, particularly for imidazo[4,5-c]pyridine systems prone to prototropic shifts .
Q. What in vitro biological assays are used to evaluate the antimicrobial activity of this compound?
Standard protocols include:
- Broth microdilution : To determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans).
- Agar diffusion : For qualitative assessment of zone-of-inhibition. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are essential to validate results .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing piperidinyl substituents into the imidazo[4,5-c]pyridine core?
Key variables include:
- Temperature : Elevated temperatures (140°C) enhance nucleophilic substitution efficiency.
- Solvent : Polar aprotic solvents (e.g., n-BuOH) improve solubility of intermediates.
- Catalysts : DIPEA or other organic bases facilitate deprotonation in amination reactions. Parallel reaction screening (e.g., varying equivalents of piperidine derivatives) can identify optimal stoichiometry .
Q. How should structure-activity relationship (SAR) studies be designed to improve receptor binding affinity?
- Systematic substitution : Modify positions C-2 (piperidinyl) and N-3 (e.g., fluorobenzyl groups) to assess steric/electronic effects.
- In vitro assays : Radioligand binding (e.g., 5-HT₆ receptor displacement using [³H]-LSD) and functional assays (e.g., cAMP modulation) quantify affinity and efficacy.
- Data correlation : Plot substituent hydrophobicity (logP) against binding Ki values to identify pharmacophoric requirements .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Cross-study normalization : Account for differences in assay conditions (e.g., cell lines, incubation times).
- Meta-analysis : Compare substituent effects (e.g., piperidinyl vs. pyrrolidinyl) to isolate structural determinants of activity.
- Orthogonal validation : Use complementary assays (e.g., enzymatic inhibition vs. whole-cell antimicrobial activity) to confirm mechanisms .
Q. How can the mechanism of action against serotonin receptors (e.g., 5-HT₆) be determined experimentally?
- Radioligand displacement : Measure Ki values using membrane preparations expressing recombinant 5-HT₆ receptors.
- Functional selectivity : Assess G-protein coupling (e.g., Gs vs. Gi) via cAMP accumulation assays.
- Mutagenesis : Identify critical receptor residues (e.g., transmembrane helix 5) for binding using alanine-scanning .
Q. What computational methods predict the binding mode of this compound to target proteins?
- Molecular docking : Use software like AutoDock Vina to dock the compound into crystal structures (e.g., PDB 4XNR for 5-HT₆).
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (100+ ns) to assess stability of predicted poses.
- Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
